Product packaging for N-(4-AMINOPHENYL)AMINOSULFONAMIDE(Cat. No.:CAS No. 18179-59-4)

N-(4-AMINOPHENYL)AMINOSULFONAMIDE

Cat. No.: B093368
CAS No.: 18179-59-4
M. Wt: 187.22 g/mol
InChI Key: DNETUDOCFOQUPO-UHFFFAOYSA-N
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Description

Significance of Sulfonamide Scaffolds in Chemical Biology and Medicinal Chemistry

The sulfonamide functional group is a cornerstone in the fields of chemical biology and medicinal chemistry. This structural motif is present in a wide array of therapeutic agents, underscoring its versatility and importance in drug discovery. The significance of the sulfonamide scaffold is multifaceted, with compounds exhibiting a broad spectrum of biological activities. These include antibacterial, and antifungal properties. cymitquimica.com The mechanism of action for many sulfonamide-based antibacterial agents involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides competitively inhibit the enzyme, thereby halting bacterial growth.

Historical Context of N-(4-AMINOPHENYL)AMINOSULFONAMIDE Research

The study of sulfonamides dates back to the early 20th century with the discovery of the antibacterial effects of Prontosil, a sulfonamide-containing dye. This discovery ushered in the era of sulfa drugs, the first class of effective systemic antibacterial agents. Research into various sulfonamide derivatives quickly expanded. While specific historical research exclusively focused on this compound is not extensively documented in readily available literature, its structural similarity to early sulfa drugs places it within this historical context. Its primary documented use has been as an intermediate in the synthesis of dyes. chemicalland21.comchemicalbook.com

Scope and Research Focus of this compound Studies

The academic interest in this compound appears to be centered on a few key areas. Its role as a building block in organic synthesis, particularly for the creation of more complex molecules and dyes, is a significant aspect of its study. Furthermore, given its sulfonamide core, there is an ongoing interest in its potential biological activities. Research in this area often involves the synthesis of derivatives and their subsequent evaluation for antimicrobial or other therapeutic properties.

Chemical and Physical Properties

PropertyValue
CAS Number 16803-97-7
Molecular Formula C₁₂H₁₃N₃O₂S
Molecular Weight 263.32 g/mol
Appearance Gray powder chemicalland21.com
Purity 95.0% min (HPLC) chemicalland21.com
Stability Stable under ordinary conditions chemicalland21.com

Synthesis of a Related Compound: N-(4-Aminophenyl)-4-methylbenzenesulfonamide

In a typical procedure, p-toluenesulfonyl chloride is reacted with p-phenylenediamine (B122844) in distilled water. nih.gov The reaction is stirred at room temperature for an extended period, typically around 10 hours, while maintaining a basic pH (8-9) through the addition of a sodium carbonate solution. nih.gov The resulting precipitate, the desired sulfonamide, is then collected by filtration, washed with distilled water, and dried. nih.gov This method highlights a common approach to forming the sulfonamide linkage.

Structural Insights from a Related Compound

The crystal structure of N-(4-Aminophenyl)-4-methylbenzenesulfonamide has been determined, offering valuable insights into the likely conformation of this compound. The study revealed that the molecule adopts a V-shaped conformation. nih.gov In the crystal lattice, molecules are interconnected through a network of N—H⋯O and N—H⋯N hydrogen bonds, forming a three-dimensional array. nih.gov The presence of the amino group is crucial in defining these hydrogen bonding patterns. nih.gov

Crystallographic Data for N-(4-Aminophenyl)-4-methylbenzenesulfonamide

ParameterValue
Chemical Formula C₁₃H₁₄N₂O₂S
Molecular Weight 262.32
Crystal System Orthorhombic
a (Å) 5.0598 (3)
b (Å) 14.7702 (11)
c (Å) 35.026 (2)
V (ų) 2617.7 (3)
Z 8

Data from Rehman, J. et al. (2011). nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O2S B093368 N-(4-AMINOPHENYL)AMINOSULFONAMIDE CAS No. 18179-59-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18179-59-4

Molecular Formula

C6H9N3O2S

Molecular Weight

187.22 g/mol

IUPAC Name

1-amino-4-(sulfamoylamino)benzene

InChI

InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11)

InChI Key

DNETUDOCFOQUPO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NS(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1N)NS(=O)(=O)N

Synonyms

Sulfamide, (4-aminophenyl)- (9CI)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of N 4 Aminophenyl Aminosulfonamide

Conventional Synthetic Routes to N-(4-AMINOPHENYL)AMINOSULFONAMIDE

Traditional laboratory and industrial syntheses of this compound and related sulfamides rely on well-established chemical reactions, including amidation, sulfonylation, reduction of precursors, and metal-catalyzed coupling reactions.

Amidation and Sulfonylation Reactions

The formation of the sulfonamide bond is a critical step in the synthesis of this compound. This is typically achieved through amidation or sulfonylation reactions. A common strategy involves the reaction of an amine with a sulfonyl chloride. For instance, a primary amine can react with a sulfonyl chloride to form an N-substituted sulfonamide. nih.gov Another approach is the reaction of amines with sulfamoyl chlorides. thieme-connect.de

A plausible route involves reacting 4-nitrobenzenesulfonyl chloride with ammonia (B1221849) or an amine, followed by the reduction of the nitro group. Alternatively, L-tryptophan has been reacted with 4-nitrobenzenesulfonylchloride to produce ({4-nitrophenyl}sulfonyl)tryptophan, demonstrating the feasibility of forming sulfonamides from complex amines. nih.gov These reactions often require a base to neutralize the hydrogen chloride byproduct.

Table 1: Reagents and Conditions for Sulfonylation

Reactant 1 Reactant 2 Typical Conditions Notes
Amine/Aniline (B41778) Sulfonyl Chloride Presence of a base (e.g., TEA), DCM as solvent. researchgate.net A fundamental method for forming sulfonamide bonds.
Aniline Sulfamoyl Chloride Et3N, DMAP, 0 °C to room temperature. thieme-connect.de Used for the synthesis of sulfamides.
L-tryptophan 4-nitrobenzenesulfonylchloride Slow evaporation from methanolic solution. nih.gov Demonstrates synthesis with complex amine precursors.

Reduction Strategies for Precursors

A key strategy for synthesizing this compound involves the chemical reduction of a nitro-substituted precursor, such as N-(4-nitrophenyl)aminosulfonamide. The nitro group is an effective directing group and can be readily reduced to the corresponding amino group in the final step of the synthesis.

Catalytic hydrogenation is a widely employed method for this transformation. The reduction is commonly performed using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like ethanol (B145695) or methanol. researchgate.net This method is often efficient and results in high yields of the desired amine. researchgate.net Other catalytic systems, such as those based on copper and iron oxides (e.g., CuFe₅O₈), have also been shown to be effective for the reduction of aromatic nitro compounds like 4-nitrophenol (B140041) to 4-aminophenol, a similar transformation, using reducing agents like sodium borohydride (B1222165) (NaBH₄). mdpi.com

Table 2: Catalysts and Conditions for Nitro Group Reduction

Precursor Type Catalyst Reducing Agent / Conditions Product
Nitro-substituted amide 10% Pd/C Hydrogenation in ethanol or methanol. researchgate.net Amino-substituted amide
4-Nitrophenol (4-NP) CuFe₅O₈ NaBH₄ in aqueous solution. mdpi.com 4-Aminophenol (4-AP)

Coupling Reactions, including Palladium-Catalyzed C-N Cross-Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a powerful and versatile tool for forming carbon-nitrogen (C-N) bonds. uwindsor.caorganic-chemistry.org This methodology can be applied to the synthesis of aryl sulfamides by coupling an aryl halide or triflate with sulfamide (B24259) or its derivatives. thieme-connect.de

The catalytic system for a Buchwald-Hartwig amination typically consists of a palladium precursor, a phosphine (B1218219) ligand, and a base. uwindsor.ca For the synthesis of aryl sulfamides, a catalyst derived from a palladium(0) source like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand such as tris(tert-butyl)phosphine (P(t-Bu)₃) has proven effective. thieme-connect.de The choice of base, such as cesium carbonate (Cs₂CO₃), is also crucial for the reaction's success. thieme-connect.de This approach allows for the direct formation of the aryl-nitrogen bond under relatively mild conditions, offering an alternative to traditional methods. thieme-connect.denih.gov

Table 3: Components for Palladium-Catalyzed C-N Cross-Coupling

Component Examples Function
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂. thieme-connect.denih.gov The active metal catalyst for the coupling reaction. uwindsor.ca
Ligand P(t-Bu)₃, BINAP, dppf, Josiphos-type ligands. thieme-connect.denih.gov Stabilizes the palladium center and facilitates the reaction steps. uwindsor.ca
Base Cs₂CO₃, t-BuONa, K₃PO₄. thieme-connect.deuwindsor.ca Required to deprotonate the amine nucleophile. uwindsor.ca

Green Chemistry Approaches for this compound Synthesis

Aqueous Medium Reactions

The use of water as a solvent is a cornerstone of green chemistry. csic.es While many organic reactions are traditionally carried out in volatile organic solvents, efforts are being made to adapt syntheses to aqueous media. For transformations similar to those required for this compound synthesis, such as peptide bond formation, water has been successfully used as a solvent, sometimes in combination with additives or as part of a nanomicelle strategy. csic.es The reduction of nitro-aromatic compounds, a key step in one synthetic pathway, is also frequently performed in water using catalysts and a reducing agent like NaBH₄. mdpi.comnih.gov The development of water-soluble protecting groups and coupling reagents further facilitates synthesis in aqueous environments. csic.es

Catalytic Systems in Sustainable Synthesis

The development of sustainable catalytic systems is crucial for green synthesis. A major focus is on the creation of heterogeneous catalysts that can be easily separated from the reaction mixture and reused over multiple cycles. Magnetically recoverable nanocatalysts, for example, have been developed for sulfonamide synthesis. dntb.gov.ua These catalysts, often composed of a magnetic core like iron oxide (Fe₃O₄) functionalized with a catalytically active species, can be removed from the reaction vessel using an external magnet. dntb.gov.uascilit.com

Table 4: Examples of Green Catalytic Systems

Catalyst Reaction Type Key Features
Magnetically Recoverable Nanocatalysts Sulfonamide Synthesis Easy separation via magnet, reusability, reduces waste. dntb.gov.uascilit.com
CuFe₅O₈ Reduction of Nitro Compounds Prepared by co-precipitation, stable, recyclable for up to five cycles. mdpi.com
Pt/SnO₂ Reduction of Nitro Compounds High efficiency, exceptional reusability (up to 10 cycles). nih.gov

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering advantages such as reduced reaction times, increased yields, and milder conditions compared to conventional heating methods. In the context of this compound and its analogs, microwave irradiation has been effectively utilized to facilitate the synthesis of complex derivatives, particularly those involving heterocyclic ring systems.

A notable application is the convergent synthesis of 4-amino-N-(4-oxo-2-substituted-4H-quinazolin-3-yl)benzenesulfonamide derivatives. umich.eduexlibrisgroup.com This approach involves the reaction of 4-aminobenzenesulfonamide (a closely related precursor) with various substituted benzoxazinones under microwave irradiation. The efficiency of this method is significantly higher than classical heating. For instance, the reaction of 4-chloroquinazoline (B184009) with various aryl heterocyclic amines in 2-propanol under microwave irradiation (60W) was completed in just 20 minutes, whereas the classical reflux method required 12 hours. nih.gov This demonstrates the profound impact of microwave assistance on reaction efficiency.

The table below compares the reaction times and yields for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines using both classical and microwave-assisted methods, illustrating the clear advantages of the latter. nih.gov

EntryAryl Heterocyclic AmineMethodTimeYield (%)
5a 3-Amino-5-methylisoxazoleClassical12 h70
Microwave20 min92
5b 2-AminopyrimidineClassical12 h65
Microwave20 min90
5c 2-Amino-4,6-dimethylpyrimidineClassical12 h75
Microwave20 min94
5d 2-AminopyrazineClassical12 h68
Microwave20 min91
5e 2-AminothiazoleClassical12 h72
Microwave20 min93

This table showcases data for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines, highlighting the efficiency of microwave-assisted methods over classical heating. nih.gov

Derivatization Strategies of this compound

The chemical structure of this compound features multiple reactive sites, including the primary aromatic amine (aniline) group, the sulfonamide nitrogen, and the aromatic ring itself. These sites allow for extensive derivatization, enabling the synthesis of a wide array of novel compounds through various chemical transformations.

N-Substitution Reactions

The nitrogen atoms of this compound are primary targets for substitution reactions. The reactivity of the aniline nitrogen allows for the formation of amides, ureas, and other N-substituted derivatives. A common strategy involves the acylation of the amino group. For example, N-(4-aminophenyl)-substituted benzamides can be synthesized by reacting p-nitroaniline with acyl chlorides, followed by the reduction of the nitro group to an amine using a catalyst like Palladium on carbon (Pd/C). researchgate.net

Another N-substitution strategy involves the reaction of the amino group with isocyanates to form urea (B33335) derivatives. researchgate.net This reaction typically proceeds by treating p-nitroaniline with an appropriate isocyanate, followed by catalytic hydrogenation to yield the final 4-aminophenyl substituted urea. researchgate.net These reactions demonstrate the utility of the aniline moiety as a handle for introducing diverse functional groups.

Reaction TypeReagentsResulting Functional Group
Acylation Acyl Chlorides (e.g., Benzoyl chloride), TEA, DCMAmide
Urea Formation Isocyanates, Dry DCMUrea

This table summarizes common N-substitution reactions performed on the 4-amino group of aniline-containing precursors. researchgate.net

Aromatic Ring Modifications and Functionalizations

The aromatic ring of this compound is susceptible to electrophilic substitution reactions, which can be used to introduce a variety of functional groups. The activating nature of the primary amino group directs incoming electrophiles primarily to the ortho positions.

A significant functionalization method is the diazotization of the primary amino group to form a diazonium salt. This intermediate is highly versatile and can undergo subsequent reactions, such as azo coupling. For instance, the diazonium salt of 4-aminophenylarsonic acid (an arsenic analog of the title compound) reacts with sterically hindered phenols, like 2-hydroxymethyl-4-tert-butylphenol, to form azo derivatives. nih.gov This reaction introduces a new carbon-nitrogen bond and links the aminophenyl scaffold to another molecular fragment, creating a hybrid compound. nih.gov Such modifications can significantly alter the molecule's electronic and steric properties.

Heterocyclic Ring Incorporations

A major area of derivatization involves the incorporation of heterocyclic rings, which are prevalent in pharmacologically active compounds. These rings can be attached to or constructed from the this compound scaffold.

One successful method involves the condensation of the sulfonamide group with heterocyclic methyl carbimidates. nih.gov This reaction, performed in a solvent like diglyme, allows for the synthesis of a series of N'-(4-aminophenylsulfonyl)-carboximidamides featuring various six-membered nitrogen heterocyclic systems, such as pyridine (B92270) and pyrazine. nih.gov The reaction proceeds with moderate to very good yields, demonstrating a robust pathway to these complex structures. nih.gov The reaction of the sulfonamide group was confirmed by synthesizing a derivative through two different pathways, which yielded the identical product. nih.gov

Another strategy involves building a heterocyclic ring onto the sulfonamide nitrogen. As discussed previously, 4-amino-N-(4-oxo-2-substituted-4H-quinazolin-3-yl)benzenesulfonamide derivatives are synthesized via a convergent microwave-assisted approach, effectively incorporating a quinazolinone ring system. umich.edu

The following table details the synthesis of various heterocyclic derivatives of 4-aminobenzenesulfonamide.

Heterocyclic SystemReagentsSolventYield (%)
Pyridine Methyl 3-pyridinecarbimidateDiglyme75
Pyridine Methyl 4-pyridinecarbimidateDiglyme78
Pyrazine Methyl pyrazine-2-carbimidateDiglyme83
6-Methoxypyrazine Methyl 6-methoxypyrazine-2-carbimidateDiglyme38
Quinazolinone Substituted 2H-3,1-benzoxazin-4(1H)-oneN/A (Microwave)High

This table presents examples of heterocyclic ring incorporations onto the 4-aminobenzenesulfonamide core structure with corresponding yields. umich.edunih.gov

Conjugation and Hybrid Molecule Formation

The design of hybrid molecules, which combine two or more pharmacophoric units into a single entity, is a modern strategy in drug discovery. This compound and its analogs serve as valuable platforms for creating such conjugates.

The modification of related structures like 4-aminophenylarsonic acid with other biologically relevant molecules exemplifies this approach. Hybrid compounds have been synthesized by linking the 4-aminophenylarsonic acid fragment to spatially hindered phenols. nih.gov For example, azo coupling reactions can create a covalent bridge between the aminophenyl ring and a phenol, resulting in a new molecular entity with combined structural features. nih.gov This strategy aims to create molecules with novel or enhanced biological profiles by integrating the properties of the constituent fragments.

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of N-(4-aminophenyl)aminosulfonamide. Analysis of both ¹H-NMR and ¹³C-NMR spectra provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

In the ¹H-NMR spectrum, the protons of the primary amine group (-NH₂) typically appear as a singlet. rsc.org The proton associated with the sulfonamide group (-SO₂NH-) also manifests as a singlet, generally found at a distinct chemical shift. rsc.org Aromatic protons on the phenyl ring exhibit signals in the aromatic region of the spectrum. rsc.org

The ¹³C-NMR spectrum complements the proton data by identifying the carbon skeleton. Aromatic carbons show signals in the characteristic downfield region between 111.83 and 160.11 ppm. rsc.org

Table 1: Representative NMR Data for this compound Derivatives

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Amine (-NH₂)~5.9Not Applicable
Sulfonamide (-SO₂NH-)8.78 - 10.15Not Applicable
Aromatic Protons6.51 - 7.70111.83 - 160.11

Note: Specific chemical shifts can vary depending on the solvent and the presence of other functional groups in derivative structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the characteristic functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.

Key vibrational modes include the stretching of the N-H bonds in the primary amine and sulfonamide groups. The asymmetric and symmetric stretching vibrations of the sulfonyl group (-SO₂) are also prominent. Additionally, the spectrum reveals vibrations associated with the aromatic ring.

Table 2: Key IR Absorption Bands for this compound Derivatives

Functional GroupVibrational ModeFrequency Range (cm⁻¹)
Amine (-NH₂)N-H Stretch3231 - 3263
Sulfonyl (-SO₂)Asymmetric Stretch1313 - 1320
Sulfonyl (-SO₂)Symmetric Stretch1143 - 1155
Sulfonamide (S-N)S-N Stretch895 - 914

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a precise molecular mass, confirming the elemental composition of the compound.

Gas chromatography-mass spectrometry (GC-MS) can also be utilized for analysis. In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer for ionization and detection. The resulting mass spectrum shows the molecular ion peak, which corresponds to the mass of the intact molecule, as well as fragment ion peaks that provide structural information. For instance, studies on related compounds like 4-aminobiphenyl (B23562) have successfully used GC/MS to characterize and quantify the molecule. nih.gov

X-ray Crystallography for Solid-State Structure Determination

For a related compound, N-(4-Aminophenyl)-4-methylbenzenesulfonamide, X-ray crystallography revealed that the molecule adopts a V-shaped conformation. nih.gov The asymmetric unit of this compound was found to contain two independent molecules. nih.gov Intermolecular interactions, such as N—H⋯O and N—H⋯N hydrogen bonds, are also identified, which are crucial for understanding the crystal packing and the formation of a three-dimensional network. nih.gov

Table 3: Example Crystallographic Data for a Related Sulfonamide

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁
a (Å)6.23510(10)
b (Å)26.0156(4)
c (Å)12.4864(2)
β (°)93.243(2)
V (ų)2022.17(6)
Z8

Data from a study on a different but structurally related compound illustrates the type of information obtained from X-ray crystallography. mdpi.com

UV-Visible Spectroscopy for Electronic Transitions and Interaction Studies

UV-Visible spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of ultraviolet or visible light excites electrons from lower to higher energy orbitals. The wavelengths at which these absorptions occur (λ_max) are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of the amino and sulfonamide groups can influence the position and intensity of these absorption bands. For example, in studies of related compounds like 4-aminodiphenylamine, UV-Vis spectroscopy has been used to follow the course of polymerization, where the appearance of new absorption bands indicates the formation of the polymer. nih.gov

Theoretical and Computational Studies on N 4 Aminophenyl Aminosulfonamide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a ligand and a protein's active site, providing valuable information on binding affinity and mode.

While specific docking studies on N-(4-aminophenyl)aminosulfonamide are not extensively documented in publicly available literature, the interactions of structurally similar sulfonamide-containing molecules with various enzymes have been explored, offering a model for its potential behavior. Sulfonamides are well-known inhibitors of enzymes like carbonic anhydrase and vascular endothelial growth factor receptor 2 (VEGFR-2).

Computational analyses of related compounds, such as N-(4-aminophenyl)-substituted benzamides, have been used to validate their binding within the ATP-binding pocket of VEGFR-2. researchgate.net These studies often reveal key interactions, such as hydrogen bonds formed between the sulfonamide group (-SO₂NH₂) and specific amino acid residues in the enzyme's active site. For instance, the nitrogen and oxygen atoms of the sulfonamide moiety can act as hydrogen bond acceptors and donors, respectively. The aminophenyl group can also participate in crucial hydrogen bonding and π-π stacking interactions. researchgate.netnih.gov

In studies on other sulfonamides, interactions with amino acid residues like TYR597 have been identified as critical for binding. researchgate.net Molecular docking simulations for analogous compounds often report binding energies and detail the specific types of interactions.

Table 1: Representative Interaction Data from Molecular Docking of Sulfonamide Analogs

Target Enzyme Interacting Residues (Example) Type of Interaction Predicted Binding Energy (kcal/mol)
Carbonic Anhydrase Thr199, His94 Hydrogen Bond, Coordination with Zn²⁺ -6.0 to -8.0
VEGFR-2 Cys919, Asp1046 Hydrogen Bond, Pi-Alkyl -7.5 to -9.5

Note: This table is illustrative, based on typical findings for sulfonamide-class compounds, as specific data for this compound is not available.

The potential for this compound to interact with DNA can be modeled to understand its possible mechanisms of action, particularly in anticancer contexts. For example, SGI-1027, a compound featuring an N-(4-aminophenyl)benzamide scaffold, is known to inhibit DNA methyltransferases (DNMTs). nih.gov Modeling studies of SGI-1027 derivatives show that the aminophenyl moiety is crucial for interacting with the enzyme and its substrates. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility and the stability of its complex with a biological target, such as an enzyme or DNA.

Starting from a docked pose, an MD simulation can assess whether the ligand remains stably bound within the active site. A key metric derived from these simulations is the root-mean-square deviation (RMSD) of the ligand's position over the simulation time. A low and stable RMSD value (e.g., < 2 Å) over a simulation of 100 nanoseconds or more suggests a stable binding conformation.

These simulations can also elucidate the role of water molecules in mediating ligand-protein interactions and calculate the binding free energy, offering a more accurate estimation of binding affinity than docking alone. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, can determine its optimized geometry, vibrational frequencies, and electronic properties. nih.gov

A critical aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) maps can also be generated using DFT. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites. For sulfonamides, the oxygen atoms of the sulfonyl group typically represent the most electronegative regions, while the amine hydrogens are electrophilic sites. nih.gov

Table 2: Hypothetical DFT-Calculated Properties for this compound

Parameter Predicted Value (Illustrative) Significance
HOMO Energy -6.5 eV Electron-donating capability
LUMO Energy -1.5 eV Electron-accepting capability
HOMO-LUMO Gap 5.0 eV Chemical reactivity and stability

Note: These values are illustrative and based on typical results for similar aromatic sulfonamides.

Solvatochromism is the phenomenon where a substance changes color or, more broadly, its absorption or emission spectrum, in response to a change in the polarity of the solvent. nih.gov Studying the solvatochromic behavior of this compound can reveal details about its electronic ground and excited states and how they are influenced by the surrounding environment.

The effect of solvent polarity on the UV-Vis absorption maxima can be analyzed using models like the Kamlet-Taft linear solvation energy relationship. This approach correlates the spectral shifts with solvent parameters such as dipolarity/polarizability (π*), hydrogen bond acidity (α), and hydrogen bond basicity (β). researchgate.net Such studies can distinguish between non-specific solute-solvent interactions (dipole-dipole forces) and specific interactions like hydrogen bonding. researchgate.net In protic solvents, the amino and sulfonamide groups of this compound would be expected to engage in significant hydrogen bonding, leading to noticeable shifts in its electronic absorption bands. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and its derivatives, QSAR studies are instrumental in predicting their potential therapeutic activity and guiding the synthesis of more potent analogues.

In a typical QSAR study involving the this compound scaffold, a series of derivatives would be synthesized by modifying various parts of the molecule, such as the aminophenyl ring or the sulfonamide group. The biological activity of these compounds against a specific target, for instance, a particular enzyme or receptor, would then be determined experimentally.

The next step involves calculating a set of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's physicochemical properties, such as its size, shape, lipophilicity, and electronic characteristics. Examples of commonly used descriptors include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape of the molecule.

Electronic descriptors: These quantify the distribution of electrons within the molecule.

Lipophilicity descriptors: These measure the compound's affinity for fatty environments.

Once the descriptors and biological activity data are available, statistical methods like multiple linear regression, partial least squares, or machine learning algorithms are employed to build the QSAR model. The resulting equation provides a quantitative link between the descriptors and the activity. Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.

Recent advancements have seen the rise of 4D-QSAR, which also considers the conformational flexibility of the ligand and the induced fit in the receptor, offering a more dynamic and accurate prediction of activity. nih.gov

A hypothetical QSAR study on a series of this compound derivatives might yield the following data:

CompoundSubstituent (R)LogPMolecular Weight ( g/mol )Electronic Energy (Hartree)Predicted IC50 (µM)Experimental IC50 (µM)
1H1.2187.22-658.315.216.5
2CH31.7201.25-697.610.811.2
3Cl1.9221.67-1117.95.15.8
4OCH31.3217.25-772.812.513.1
5NO21.1232.22-863.125.728.4

Computational Approaches in Drug Design and Scaffold Exploration

De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties, starting from a basic understanding of the biological target. nih.gov In the context of this compound, de novo design could be employed to generate entirely new molecules that retain the key pharmacophoric features of the parent compound while exhibiting improved activity, selectivity, or pharmacokinetic profiles.

The process typically begins with the identification of the binding site of the target protein. This can be achieved through experimental methods like X-ray crystallography or NMR spectroscopy, or through computational techniques such as blind docking. Once the binding pocket is characterized, de novo design algorithms can "grow" a molecule within it, piece by piece. These algorithms utilize a library of molecular fragments and a set of rules for connecting them, guided by a scoring function that estimates the binding affinity of the growing molecule.

For the this compound scaffold, key interacting features might include the hydrogen bond donating and accepting capabilities of the amino and sulfonamide groups, and the aromatic nature of the phenyl ring. A de novo design program could use these features as a starting point to build new structures. For example, it might replace the phenyl ring with a different aromatic system or alter the linker between the amino groups to optimize the geometry of interaction with the target.

The output of a de novo design run is typically a list of novel chemical structures, ranked by their predicted binding affinity. These virtual compounds can then be synthesized and tested experimentally to validate the computational predictions.

Scaffold hopping is a computational chemistry technique used to identify new molecular scaffolds that are structurally different from a known active compound but retain its biological activity. nih.govmdpi.com This approach is particularly valuable for discovering compounds with novel intellectual property, improved properties, or different side-effect profiles.

Starting with the this compound scaffold, a scaffold hopping strategy would involve searching for alternative core structures that can present the key pharmacophoric elements in a similar spatial arrangement. The essential pharmacophore might be defined by the relative positions of the two amino groups and the sulfonamide functionality.

Computational methods for scaffold hopping include:

3D shape similarity searching: This involves searching large chemical databases for molecules that have a similar three-dimensional shape to the query scaffold.

Pharmacophore-based searching: A 3D pharmacophore model is created from the key interacting features of this compound. This model is then used to screen virtual libraries for molecules that match the pharmacophore.

Fragment replacement: In this approach, parts of the existing scaffold are computationally replaced with different chemical fragments while maintaining the crucial interactions with the target.

A successful scaffold hopping exercise could lead to the discovery of entirely new chemical classes that mimic the biological activity of this compound. For instance, the central phenylsulfonamide core could be replaced by a different heterocyclic system that maintains the correct orientation of the pendant amino groups. dundee.ac.uk This strategy has been successfully employed to develop new antimycobacterial agents and proteasome inhibitors. nih.govdundee.ac.uk

The following table illustrates potential scaffolds that could be identified through a scaffold hopping strategy starting from this compound:

Original ScaffoldKey Pharmacophoric FeaturesPotential New ScaffoldRationale
This compoundTwo amino groups, sulfonamide linker, specific distance and orientationN-(4-aminophenyl)acetamideReplacement of sulfonamide with an acetamide (B32628) linker to maintain hydrogen bonding capabilities.
This compoundAromatic ring, two functional groups at para positions2-amino-5-aminomethylthiazoleReplacement of the phenyl ring with a thiazole (B1198619) ring to alter physicochemical properties while maintaining key interactions.
This compoundFlexible linker between two aromatic/functional groups4-amino-N-(phenyl)benzamideReversal of the amide bond to explore different binding modes. nih.gov

Future Research Directions and Unexplored Avenues for N 4 Aminophenyl Aminosulfonamide

Development of Advanced Synthetic Methodologies

The conventional synthesis of sulfonamides often involves the use of corrosive sulfonyl chlorides and strong bases, which can present environmental and safety challenges. nih.gov Future research is increasingly focused on developing more efficient, sustainable, and atom-economical synthetic routes for N-(4-aminophenyl)aminosulfonamide and its derivatives.

One promising area is the use of novel catalytic systems. For instance, iodine-mediated or iodine-catalyzed reactions are being explored as a cheaper and more environmentally friendly alternative for constructing sulfonamides from sodium sulfinates and amines. nih.gov Similarly, metal-catalyzed coupling reactions, such as those employing palladium to couple aryl iodides with sulfur dioxide surrogates like DABSO, offer a pathway to functionalized sulfonamides in a one-pot process. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) also presents a significant opportunity to accelerate reaction times and improve yields. Research into one-pot, three-component coupling reactions under microwave irradiation has shown potential for the rapid preparation of related sulfonamide structures. durham.ac.uk Further exploration of these and other advanced methodologies, such as photocatalysis and the use of polymer-supported reagents, could lead to more streamlined and scalable production of this compound. organic-chemistry.orgdurham.ac.uk

Table 1: Comparison of Synthetic Methodologies for Sulfonamides

MethodologyReagentsAdvantagesChallenges
Conventional Synthesis Sulfonyl chlorides, amines, strong basesWell-establishedCorrosive reagents, harsh conditions
Iodine-Mediated Synthesis Sodium sulfinates, amines, iodineMilder conditions, cheaper reagentsOptimization of reaction conditions
Palladium-Catalyzed Coupling Aryl iodides, DABSO, aminesOne-pot synthesis, good functional group toleranceCatalyst cost and removal
Microwave-Assisted Synthesis Acylhydrazines, isocyanates, sulfonyl chloridesRapid reaction times, improved yieldsSpecialized equipment required

Exploration of Novel Biological Targets and Pathways

While the primary mechanism of action for many sulfonamides involves the inhibition of dihydropteroate (B1496061) synthase in bacteria, there is growing interest in exploring other biological targets for this compound and its analogs. This includes investigating their potential as inhibitors of other enzymes or as modulators of various cellular pathways.

Recent studies on related N-phenylsulfonamide derivatives have revealed inhibitory activity against carbonic anhydrase (CA) isoenzymes and cholinesterases (AChE and BChE). nih.gov These findings suggest that this compound could be a scaffold for developing drugs to treat conditions such as glaucoma, cancer, and Alzheimer's disease. nih.gov

Furthermore, research into 4-amino-N-(4-aminophenyl)benzamide analogues has identified their potential as inhibitors of DNA methyltransferases (DNMTs), which are crucial enzymes in epigenetic regulation. nih.gov This opens up the possibility of developing this compound-based compounds for cancer therapy by targeting epigenetic mechanisms. The exploration of its effects on angiogenesis and apoptosis pathways also presents a promising frontier for anticancer drug development. nih.gov

Integration of Multiscale Computational Approaches

Computational methods are becoming indispensable tools in modern drug discovery and development. For this compound, multiscale computational approaches can provide deep insights into its chemical properties and biological activities.

At the quantum mechanical level, Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. mdpi.com This information is crucial for predicting its behavior in different chemical environments and for designing new derivatives with enhanced properties.

Molecular docking and molecular dynamics (MD) simulations can be used to model the interaction of this compound with its biological targets. mdpi.com These simulations can help identify key binding interactions, predict binding affinities, and elucidate the mechanism of action at an atomic level. For instance, docking studies have been used to predict the binding energy of related sulfonamide compounds with targets like E. coli DNA gyrase and the COVID-19 main protease. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies combine experimental biological data with computed molecular descriptors to build predictive models. nih.gov These models can then be used to screen virtual libraries of compounds and prioritize candidates for synthesis and testing, thereby accelerating the drug discovery process.

Addressing Challenges in Structure-Activity Relationship Elucidation

A significant challenge in the development of this compound-based therapeutics is the elucidation of a clear structure-activity relationship (SAR). The flexibility of the sulfonamide linkage and the potential for multiple binding modes can complicate the interpretation of SAR data. nih.gov

One key challenge is identifying the "active" conformation of the molecule when it binds to its biological target. nih.gov Computational studies have shown that for flexible molecules like sulfonamides, simply knowing the shape of the molecule may not be sufficient to explain its observed biological activity. nih.gov

Future research should focus on integrating experimental techniques, such as X-ray crystallography of ligand-protein complexes, with advanced computational methods to gain a more comprehensive understanding of the SAR. mdpi.com The synthesis and biological evaluation of a diverse range of analogues with systematic structural modifications will also be crucial. nih.gov For example, studies on related compounds have explored the impact of altering the central amide bond orientation and the nature of substituents on biological activity. nih.gov A deeper understanding of these relationships will be instrumental in designing more potent and selective derivatives of this compound.

Q & A

Basic: What are the established synthetic routes for N-(4-aminophenyl)aminosulfonamide, and how are yields optimized?

Methodological Answer:
The synthesis typically involves sulfonylation of 4-aminophenol or coupling reactions with sulfonyl chlorides. For example, in analogous compounds like Acetyldapsone (N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide), acetylation of 4,4'-diaminodiphenylsulfone (Dapsone) is performed using acetic anhydride under controlled pH (pH 7–8) to prevent over-acetylation . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to acetylating agent) and temperature control (60–80°C). Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) improves purity (>95%) .

Basic: How is the structural characterization of this compound validated?

Methodological Answer:
Structural validation relies on spectroscopic and chromatographic techniques:

  • NMR : 1^1H NMR (DMSO-d₆) identifies aromatic protons (δ 6.5–7.5 ppm) and amine/sulfonamide groups (δ 2.1–2.3 ppm for acetyl, δ 10.2 ppm for -SO₂NH-) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with mass spectrometry confirms molecular weight (e.g., m/z 290.338 for Acetyldapsone) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming sulfonamide geometry .

Advanced: How can contradictions in reported biological activity data for this compound be resolved?

Methodological Answer:
Contradictions often arise from variations in experimental design:

  • Dose-response calibration : Ensure standardized concentrations (e.g., IC₅₀ values should be tested across ≥5 logarithmic doses) and control for solvent effects (e.g., DMSO ≤0.1% v/v) .
  • Assay specificity : Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) to confirm target specificity. For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or culture conditions .
  • Data normalization : Apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to account for inter-experimental variability .

Advanced: What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

  • DFT calculations : Density Functional Theory (B3LYP/6-31G* basis set) models electron density distribution, identifying nucleophilic (amine) and electrophilic (sulfonamide sulfur) sites .
  • Molecular docking : Predict binding affinities to biological targets (e.g., dihydropteroate synthase for antimicrobial activity) using AutoDock Vina with flexible ligand docking .
  • Reaction pathway simulation : Software like Gaussian or ORCA simulates intermediates in sulfonamide hydrolysis or cross-coupling reactions, guiding experimental design .

Basic: What are the key physicochemical properties influencing this compound’s solubility and stability?

Methodological Answer:

  • Solubility : Limited aqueous solubility (logP ~1.5–2.0) due to aromatic rings and sulfonamide group. Solubility enhancers (e.g., β-cyclodextrin) or pH adjustment (solubility increases at pH >8 due to deprotonation of -SO₂NH-) are used .
  • Stability : Degrades under UV light (λ <400 nm) or acidic conditions (pH <3). Stability studies (HPLC tracking over 72 hours) recommend storage in amber vials at 4°C .

Advanced: How can reaction conditions be optimized for selective functionalization of the aminophenyl group?

Methodological Answer:

  • Protecting groups : Use tert-butoxycarbonyl (Boc) to protect the amine during sulfonylation, followed by deprotection with trifluoroacetic acid .
  • Catalytic systems : Pd/C or CuI catalysts enable selective cross-coupling (e.g., Sonogashira coupling) at the para-amine position without disturbing the sulfonamide .
  • Kinetic monitoring : In-situ IR spectroscopy tracks reaction progress to avoid over-functionalization .

Basic: What analytical techniques quantify trace impurities in synthesized batches?

Methodological Answer:

  • HPLC-DAD : High-performance liquid chromatography with diode-array detection (λ = 254 nm) identifies impurities at ≤0.1% levels. Gradient elution (water/acetonitrile) separates by polarity .
  • LC-MS/MS : Quantifies genotoxic impurities (e.g., residual sulfonyl chlorides) with MRM (multiple reaction monitoring) modes .
  • Karl Fischer titration : Measures residual water content (<0.5% w/w), critical for stability .

Advanced: What mechanistic insights explain its inhibitory activity against enzymatic targets?

Methodological Answer:

  • Enzyme kinetics : Steady-state assays (e.g., Lineweaver-Burk plots) reveal competitive inhibition of dihydropteroate synthase (Ki ~0.5–2 µM) by mimicking p-aminobenzoic acid (PABA) .
  • Structural analogs : Co-crystallization with the enzyme (e.g., PDB ID 1AJZ) shows hydrogen bonding between sulfonamide and active-site residues (Asp/Arg pairs) .
  • Mutagenesis studies : Site-directed mutants (e.g., D81A) confirm critical binding interactions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Conduct reactions in fume hoods due to potential amine vapors .
  • Waste disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

Advanced: How can in vitro and in vivo pharmacokinetic data discrepancies be addressed?

Methodological Answer:

  • Metabolic profiling : Liver microsome assays identify cytochrome P450-mediated oxidation (e.g., CYP3A4) that reduces bioavailability in vivo .
  • PK/PD modeling : Compartmental models (e.g., two-compartment) correlate plasma concentrations (Cmax, AUC) with efficacy, adjusting dosing regimens .
  • Prodrug design : Mask polar groups (e.g., acetylation) to enhance membrane permeability, followed by enzymatic cleavage in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.